2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl-
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Overview
Description
2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-methoxyphenyl and 5-phenyl groups enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its biological activity. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
- 2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)-
- 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-
- 2-Thiazolamine, 4,5-bis(4-methoxyphenyl)-
Comparison: Compared to other similar compounds, 2-Thiazolamine, 4-(4-methoxyphenyl)-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-methoxyphenyl and 5-phenyl groups enhances its stability and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness.
Properties
CAS No. |
91069-96-4 |
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Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c1-19-13-9-7-11(8-10-13)14-15(20-16(17)18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18) |
InChI Key |
FVNGQVLEXLACMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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